molecular formula C6H5BrO2S B074558 Methyl 4-bromothiophene-3-carboxylate CAS No. 78071-37-1

Methyl 4-bromothiophene-3-carboxylate

Cat. No. B074558
CAS RN: 78071-37-1
M. Wt: 221.07 g/mol
InChI Key: MNOCCIFVTOUKEG-UHFFFAOYSA-N
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Description

Methyl 4-bromothiophene-3-carboxylate (MBTC) is an organic compound that has been studied for its potential applications in scientific research. This compound has been widely studied for its potential in vivo, in vitro, and in vivo applications, as well as its potential mechanisms of action and biological activity. MBTC is a relatively new compound, and its potential for use in scientific research is still being explored.

Scientific Research Applications

  • Synthesis of Aryl and Heteroaryl Derivatives

    A study by D’Auria et al. (1989) investigated the photochemical arylation of methyl 5-halogenothiophene-2-carboxylates. They found that methyl 5-iodothiophene-2-carboxylate, a similar compound, yields aryl and heteroaryl derivatives on irradiation, a process potentially applicable to methyl 4-bromothiophene-3-carboxylate as well (D’Auria et al., 1989).

  • Antibacterial and Antifungal Properties

    Sharma et al. (2022) explored the synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and found that some of these compounds exhibit good antibacterial and antifungal activity. This suggests potential antimicrobial applications for related compounds like this compound (Sharma et al., 2022).

  • Use in Palladium-Catalyzed Reactions

    Fu et al. (2012) discovered that esters such as methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate can be used in palladium-catalyzed direct arylation of heteroaromatics. This indicates that this compound could be similarly used in synthetic chemistry applications (Fu et al., 2012).

  • Synthesis of Heterocyclic Compounds

    Ames and Ribeiro (1975) explored reactions involving 4-bromothiophen-3-carboxylic acids, leading to various heterocyclic compounds. This study provides insights into the potential of using this compound for synthesizing new heterocyclic structures (Ames & Ribeiro, 1975).

  • Non-Linear Optical Properties and Reactivity

    Rizwan et al. (2021) synthesized a series of analogs involving 3-bromothiophene-2-carboxylate and examined their non-linear optical properties and reactivity. Their research could be extended to this compound, providing insights into its potential applications in materials science (Rizwan et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCCIFVTOUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542002
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78071-37-1
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium chloride (1.0 g, 9.7 mmol, 1.2 eq.) in THF (5 mL) was added to a solution of 3,4-dibromo-thiophene (2 g, 8.3 mmol, 1.0 eq.) in THF (15 mL), and stirred for 3 hours while the temperature was maintained at 0-5° C. in an ice/salt bath. Methyl chloroformate (1.6 g, 16.9 mmol, 2 eq.) was added dropwise with stirring. The resulting solution was stirred for an additional 16 hours at room temperature. The reaction was then quenched with water (1 mL). The resulting mixture was concentrated under vacuum, then diluted with EtOAc (50 mL). The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100). The organic layer was concentrated to provide a crude residue, which was applied onto a silica gel column and eluted with EtOAc/PE (1:50) to yield 4-bromothiophene-3-carboxylic acid methyl ester (1.0 g) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?

A1: this compound serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

Q2: Were any of the synthesized compounds, derived from this compound, particularly effective against malaria?

A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.

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